molecular formula C14H21IN2O2Si B12965579 (6-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)methanol

(6-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)methanol

Cat. No.: B12965579
M. Wt: 404.32 g/mol
InChI Key: KKVYBPWXHPWDSV-UHFFFAOYSA-N
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Description

(6-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)methanol is a substituted indazole derivative featuring a 6-iodo substituent, a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position, and a hydroxymethyl group at the 3-position. The SEM group is widely employed in medicinal chemistry to enhance solubility and stability during synthesis, while the iodine atom introduces steric and electronic effects that may influence binding affinity in biological systems . This compound is of interest in drug discovery, particularly in kinase inhibitor research, due to the indazole scaffold’s prevalence in targeting ATP-binding pockets .

Properties

Molecular Formula

C14H21IN2O2Si

Molecular Weight

404.32 g/mol

IUPAC Name

[6-iodo-1-(2-trimethylsilylethoxymethyl)indazol-3-yl]methanol

InChI

InChI=1S/C14H21IN2O2Si/c1-20(2,3)7-6-19-10-17-14-8-11(15)4-5-12(14)13(9-18)16-17/h4-5,8,18H,6-7,9-10H2,1-3H3

InChI Key

KKVYBPWXHPWDSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)CO

Origin of Product

United States

Biological Activity

The compound (6-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)methanol , with CAS Number 753921-90-3, is part of a class of indazole derivatives that have garnered attention due to their potential biological activities, particularly in cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, supported by recent findings and case studies.

  • Molecular Formula : C₁₄H₂₁IN₂O₂Si
  • Molecular Weight : 404.32 g/mol
  • Structure : The compound features an indazole core with a trimethylsilyl ether substituent, which may influence its solubility and biological interactions.

Biological Activity Overview

Indazole derivatives have been studied for various biological activities, including:

  • Anticancer Activity : Many indazole derivatives show promise as anticancer agents by inhibiting specific kinases involved in tumor growth and proliferation.
  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, which are critical in cancer signaling pathways.

Anticancer Activity

A study examining a series of indazole derivatives reported that modifications at the 6-position significantly affected their potency against cancer cell lines. For instance, compounds with halogen substitutions exhibited enhanced activity against specific targets such as FGFR1 and FGFR2, with IC₅₀ values often in the low nanomolar range .

CompoundTargetIC₅₀ (nM)
84Pim-10.03
85Pim-20.11
86Pim-30.02

This suggests that the structural features of indazole derivatives play a crucial role in determining their biological efficacy.

Kinase Inhibition

The biological activity of (6-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)methanol has been linked to its ability to inhibit kinases involved in cancer progression. Research indicates that compounds with similar structures demonstrate selectivity for kinases like CDK8, showing IC₅₀ values as low as 2.6 nM .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of specific substituents on the indazole ring can enhance biological activity. For example, the introduction of a trimethylsilyl group has been associated with improved solubility and bioavailability, which are critical for therapeutic efficacy .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for (6-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)methanol is limited, related compounds have shown favorable profiles regarding metabolic stability and oral bioavailability. Toxicological assessments are essential to ensure safety in clinical applications.

Scientific Research Applications

Anticancer Activity

Indazole derivatives, including the compound , have shown promise in anticancer research. Studies indicate that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. For instance, specific indazole derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines .

Case Study: Indazole Derivatives in Cancer Treatment

A study published in Journal of Medicinal Chemistry demonstrated that certain indazole derivatives significantly inhibited the proliferation of human leukemia cells through the activation of caspase pathways . The compound (6-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)methanol could potentially be evaluated for similar effects.

Antimicrobial Properties

The antimicrobial efficacy of indazole derivatives has been explored against various pathogens. The structural modifications in compounds like (6-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)methanol may enhance their activity against resistant strains of bacteria and fungi.

Case Study: Antimicrobial Activity

Research conducted by Unsinn and Knochel highlighted the potential of modified indazoles to act as effective antimicrobial agents, showing significant inhibition against Gram-positive and Gram-negative bacteria . Such findings suggest that the compound could be a candidate for further antimicrobial studies.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of indazole derivatives indicate their potential in treating neurodegenerative diseases. These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation.

Case Study: Neuroprotection

A study published in Neuroscience Letters found that certain indazole derivatives could mitigate neuronal damage in models of oxidative stress . The neuroprotective mechanisms could be further explored for (6-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)methanol.

Table 2: Mechanisms of Action

MechanismDescription
Enzyme InhibitionTargets specific enzymes to disrupt cancer pathways
Apoptosis InductionActivates apoptotic pathways leading to cell death
Antioxidant ActivityReduces oxidative stress and protects neuronal integrity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares key structural and physicochemical properties of the target compound with analogous indazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(6-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)methanol (Target) 6-I, 1-SEM, 3-CH2OH C14H20IN3O2Si 417.29* Iodo substituent enhances halogen bonding; SEM improves synthetic stability
4-(1-SEM-1H-indazol-3-yl)benzoic acid 3-C6H4COOH, 1-SEM C20H24N2O3Si 368.50 Carboxylic acid enables conjugation; used in JNK inhibitor synthesis
N-[6-Bromo-1-SEM-1H-indazol-3-yl]butanamide 6-Br, 1-SEM, 3-NHCOC3H7 C17H25BrN3O2Si 427.38 Bromine offers lower steric hindrance; amide group facilitates interactions
(6-(Trifluoromethyl)-1H-indazol-3-yl)methanol 6-CF3, 3-CH2OH C9H7F3N2O 224.16 Trifluoromethyl enhances lipophilicity; lacks SEM protection
Triazole-linked SEM-protected indazole 6-(Triazol-4-yl), 1,3-di-SEM, 3-CH2OH C25H39N7O3Si2 541.79 Dual SEM groups; triazole moiety diversifies functionalization pathways

*Calculated based on molecular formula.

Functional Group and Reactivity Differences

  • This may enhance binding to hydrophobic pockets in biological targets .
  • Protecting Groups : The SEM group in the target and contrasts with the unprotected indazole in , which may limit the latter’s stability under acidic or oxidative conditions.
  • Derivatization Potential: The 3-hydroxymethyl group in the target and allows for phosphorylation or esterification, whereas the carboxylic acid in and amide in enable peptide coupling or salt formation .

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